Cas no 1269105-85-2 (1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride)

1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride is a fluorinated pyrazole derivative commonly utilized in pharmaceutical and chemical research. Its key advantages include high purity and stability, making it suitable for use as a building block in medicinal chemistry, particularly in the development of bioactive compounds. The dihydrochloride salt form enhances solubility in aqueous and polar solvents, facilitating its application in synthetic workflows. The presence of the 2-fluorobenzyl group contributes to its potential as a scaffold for designing kinase inhibitors and other targeted therapeutics. This compound is typically handled under controlled conditions to ensure consistency in research applications.
1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride structure
1269105-85-2 structure
商品名:1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride
CAS番号:1269105-85-2
MF:C10H12Cl2FN3
メガワット:264.126783370972
CID:4692512

1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride 化学的及び物理的性質

名前と識別子

    • 1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-AMINE DIHYDROCHLORIDE
    • 1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride
    • インチ: 1S/C10H10FN3.2ClH/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14;;/h1-5,7H,6,12H2;2*1H
    • InChIKey: ZOCKBPKDSIOPQE-UHFFFAOYSA-N
    • ほほえんだ: Cl.Cl.FC1C=CC=CC=1CN1C=C(C=N1)N

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 188
  • トポロジー分子極性表面積: 43.8

1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-762807-0.5g
1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine dihydrochloride
1269105-85-2 95.0%
0.5g
$80.0 2025-03-22
Enamine
EN300-762807-2.5g
1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine dihydrochloride
1269105-85-2 95.0%
2.5g
$232.0 2025-03-22
1PlusChem
1P00J2F7-100mg
1-(2-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride
1269105-85-2 95%
100mg
$104.00 2024-07-09
1PlusChem
1P00J2F7-10g
1-(2-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride
1269105-85-2 95%
10g
$1222.00 2023-12-25
A2B Chem LLC
AI88803-50mg
1-(2-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride
1269105-85-2 95%
50mg
$229.00 2024-04-20
A2B Chem LLC
AI88803-250mg
1-(2-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride
1269105-85-2 95%
250mg
$259.00 2024-04-20
1PlusChem
1P00J2F7-2.5g
1-(2-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride
1269105-85-2 95%
2.5g
$339.00 2023-12-25
1PlusChem
1P00J2F7-250mg
1-(2-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride
1269105-85-2 95%
250mg
$120.00 2024-07-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1331584-250mg
1-[(2-fluorophenyl)methyl]-1h-pyrazol-4-amine dihydrochloride
1269105-85-2 98%
250mg
¥1350.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1331584-2.5g
1-[(2-fluorophenyl)methyl]-1h-pyrazol-4-amine dihydrochloride
1269105-85-2 98%
2.5g
¥5428.00 2024-08-09

1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride 関連文献

1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochlorideに関する追加情報

Professional Introduction to 1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride (CAS No. 1269105-85-2)

1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride, with the CAS number 1269105-85-2, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The fluorobenzyl moiety and the pyrazole ring are key structural elements that contribute to its pharmacological activity, making it a subject of extensive research in medicinal chemistry.

The pyrazole core is a heterocyclic aromatic compound that is widely recognized for its biological activity. Pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a fluorine atom at the 2-position of the benzyl group enhances the compound's metabolic stability and binding affinity to biological targets. This modification is particularly valuable in drug design, as fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

In recent years, there has been a growing interest in developing novel therapeutic agents that target specific enzymatic pathways involved in disease progression. 1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride has been investigated for its potential role in modulating enzymes such as kinases and phosphodiesterases. These enzymes are crucial in various cellular processes, including signal transduction, cell proliferation, and apoptosis. By targeting these enzymes, the compound may offer a new avenue for treating conditions such as cancer, autoimmune diseases, and neurological disorders.

One of the most compelling aspects of this compound is its ability to interact with biological targets in a highly selective manner. The combination of the pyrazole ring and the fluorobenzyl group creates a scaffold that can be fine-tuned to optimize binding interactions with proteins and enzymes. This selectivity is essential for developing drugs with minimal side effects. Recent studies have demonstrated that derivatives of this compound exhibit promising activity against various disease-causing targets, highlighting its therapeutic potential.

The synthesis of 1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the fluorine atom into the benzyl group is a critical step that demands careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve this transformation efficiently. These methods not only improve the synthetic route but also enhance the overall quality of the final product.

In addition to its pharmacological applications, 1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride has shown promise in preclinical studies as an intermediate in the development of more complex drug molecules. Its structural versatility allows for further modifications, enabling researchers to explore new chemical space for drug discovery. This flexibility makes it an invaluable tool in medicinal chemistry libraries, providing a foundation for designing next-generation therapeutics.

The use of computational methods has also played a significant role in understanding the behavior of this compound both in vitro and in vivo. Molecular modeling techniques have been employed to predict how 1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride interacts with biological targets at the molecular level. These simulations have provided insights into its binding affinity, specificity, and potential side effects, guiding researchers in optimizing its pharmacological properties.

The compound's potential applications extend beyond traditional therapeutic areas. Researchers are exploring its use in diagnostic imaging and as a probe for understanding disease mechanisms. The ability of 1-(2-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride to bind specifically to certain biomarkers makes it an attractive candidate for developing novel diagnostic tools. These tools could aid in early detection and monitoring of diseases, improving patient outcomes.

In conclusion, 1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride (CAS No. 1269105-85-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and biological activity make it a valuable asset in drug discovery efforts aimed at treating various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing medical science.

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